KER-047: A Targeted Approach to Regulating Iron Metabolism Through ALK2 Inhibition
KER-047: A Targeted Approach to Regulating Iron Metabolism Through ALK2 Inhibition
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of KER-047, an investigational small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), and its role in the regulation of iron metabolism. The information presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for iron imbalance disorders.
Introduction: The Central Role of Hepcidin in Iron Homeostasis
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. The maintenance of systemic iron balance is critical, as both iron deficiency and iron overload can lead to significant pathology. The master regulator of iron homeostasis is hepcidin, a peptide hormone primarily produced by the liver.[1] Hepcidin controls plasma iron concentrations by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This action reduces the absorption of dietary iron and inhibits the release of recycled iron from macrophages and stored iron from hepatocytes.
Dysregulation of hepcidin production is a key factor in various iron metabolism disorders. Inappropriately high levels of hepcidin lead to iron sequestration within cells, resulting in low serum iron and contributing to anemias, such as iron-refractory iron deficiency anemia (IRIDA) and anemia of inflammation.[2][3]
The TGF-β Superfamily and ALK2 Signaling in Hepcidin Regulation
The expression of hepcidin is controlled, in part, by signaling through the Transforming Growth Factor-beta (TGF-β) superfamily of receptors, which includes Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1][2][4] The signaling cascade is initiated by the binding of bone morphogenetic proteins (BMPs) to a receptor complex composed of a type I and a type II serine/threonine kinase receptor. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs.[5] These activated SMADs then translocate to the nucleus to regulate the transcription of target genes, including the gene encoding hepcidin.
Dysregulation of this pathway, particularly overactivation of ALK2 signaling, results in inappropriately high levels of hepcidin, leading to insufficient iron for red blood cell production in the bone marrow and subsequent anemia.
KER-047: Mechanism of Action
KER-047 is an oral, selective inhibitor of ALK2.[6] By targeting and inhibiting ALK2, KER-047 blocks the downstream phosphorylation of SMAD proteins. This interruption of the signaling cascade leads to a reduction in hepcidin gene transcription and a subsequent decrease in circulating hepcidin levels.[2] The reduction in hepcidin allows for increased cell surface expression of ferroportin, leading to the mobilization of iron from stores in hepatocytes and macrophages into the circulation. This results in an increase in serum iron and transferrin saturation (TSAT), making more iron available for erythropoiesis in the bone marrow.[1]
Clinical and Preclinical Data
Preclinical Studies
Preclinical studies in a mouse model of IRIDA, utilizing TMPRSS6 small interfering RNA knockdown, demonstrated that treatment with a selective ALK2 inhibitor led to a decrease in serum hepcidin and an increase in serum iron levels, rescuing the disease phenotype.[2][3] These findings provided a strong rationale for the clinical development of KER-047 for anemias driven by elevated hepcidin.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047 in healthy participants.[1]
Experimental Protocol:
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Study Design: The study consisted of two parts. Part 1 evaluated single ascending oral doses of two formulations of KER-047 (capsule: 1 mg to 300 mg; liquid: 30 mg to 450 mg) or placebo. Part 2 evaluated multiple ascending doses of the liquid formulation (50 mg, 100 mg, 200 mg, and 350 mg) or placebo, administered daily for up to 7 days.[1]
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Participants: Part 1 enrolled 80 participants (60 receiving KER-047, 20 receiving placebo). Part 2 enrolled 41 participants (32 receiving KER-047, 9 receiving placebo).[1]
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Endpoints: The primary endpoints were safety and tolerability. Pharmacodynamic parameters included changes in serum iron, transferrin saturation, ferritin, hepcidin, and reticulocyte hemoglobin content.[1][6]
Results:
Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in serum iron and transferrin saturation, which were associated with decreases in ferritin and hepcidin.[1] An increase in reticulocyte hemoglobin content was also observed, indicating increased iron availability and incorporation into hemoglobin.[7]
Table 1: Pharmacodynamic Effects of Multiple Ascending Doses of KER-047 in Healthy Volunteers (Phase 1)
| Parameter | 50 mg | 100 mg | 200 mg | 350 mg | Placebo |
| Change in Serum Iron | Increase | Increase | Increase | Increase | No significant change |
| Change in TSAT | Increase | Increase | Increase | Increase | No significant change |
| Change in Ferritin | Decrease | Decrease | Decrease | Decrease | No significant change |
| Change in Hepcidin | Decrease | Decrease | Decrease | Data not collected | No significant change |
| Change in Ret-He | Increase | Increase | Increase | Increase | No significant change |
Note: This table summarizes the qualitative changes reported in the search results. Specific quantitative values for each dose group were not consistently provided across the sources.
Phase 2 Clinical Trial in Patients with IRIDA
A Phase 2 clinical trial is ongoing to evaluate the safety and efficacy of KER-047 in patients with Iron Refractory Iron Deficiency Anemia (IRIDA).[3][6]
Experimental Protocol:
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Study Design: A 2-part, open-label, dose-escalation and dose-expansion trial. Part 1 consists of up to four ascending-dose cohorts, starting at 25 mg once daily. Participants receive KER-047 daily for a 2-week period, followed by a 2-week washout period.[3][8]
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Participants: Patients diagnosed with IRIDA based on a homozygous or compound heterozygous TMPRSS6 genotype.[3]
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Endpoints: The primary objective is to evaluate the safety and tolerability of ascending doses of KER-047. Secondary objectives include pharmacokinetic and pharmacodynamic analyses, including changes in hemoglobin, mean corpuscular volume (MCV), serum iron, TSAT, ferritin, and hepcidin.[3][6]
Preliminary Results:
Preliminary data from a single participant in the first dose cohort (25 mg once daily) have been reported.[6] In this participant, KER-047 was well-tolerated. Decreases in hepcidin and ferritin levels were observed during the treatment period, with ferritin returning to baseline after washout, suggesting a treatment-associated effect.[8] Reticulocyte hemoglobin also increased during the treatment period.[8]
Table 2: Preliminary Pharmacodynamic Data from a Single IRIDA Patient (Phase 2, 25 mg QD)
| Parameter | Predose (Day 1) | Day 8 | Day 15 | Day 28 (Follow-up) |
| Hepcidin (nM) | 5.9 | 2.4 | 4.7 | np |
| TSAT (%) | 5.2 | 5.6 | 4.6 | 3.8 |
| Hemoglobin (g/dL) | 12.6 | 12.4 | 12.9 | 12.6 |
| MCV (fL) | 70 | 72 | 72 | 73 |
Data adapted from Hoving et al., ASH 2022.[3] np = not provided
Conclusion
KER-047 is a selective ALK2 inhibitor that targets a key signaling pathway in the regulation of iron homeostasis. By inhibiting ALK2, KER-047 reduces the production of hepcidin, leading to the mobilization of stored iron and increased iron availability for erythropoiesis. Preclinical and clinical data have demonstrated the potential of KER-047 to modulate iron metabolism effectively. The ongoing Phase 2 clinical trial in patients with IRIDA will provide further insights into the therapeutic potential of this novel agent for treating anemias characterized by iron imbalance and elevated hepcidin.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.kerostx.com [ir.kerostx.com]
- 3. Keros Therapeutics : Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor KER-047 for Treatment of Iron-Refractory Iron Deficiency Anemia | MarketScreener [marketscreener.com]
- 4. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]
- 8. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
